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Compound of Interest

Compound Name: 2,5-Diaminobenzonitrile

Cat. No.: B076791

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzonitrile is a versatile aromatic compound featuring a benzene ring
substituted with two amino groups and a nitrile group. This unique combination of functional
groups makes it a valuable building block in medicinal chemistry and materials science. Its
structural isomers include 3,4-diaminobenzonitrile and 2,4-diaminobenzonitrile. This guide
provides a comprehensive overview of the physical, chemical, and biological properties of 2,5-
diaminobenzonitrile, along with detailed experimental protocols for its synthesis and
characterization.

Physical and Chemical Properties

2,5-Diaminobenzonitrile is a solid at room temperature, appearing as a light brown to khaki
powder.[1] It is sparingly soluble in water.[2] Key physical and chemical properties are
summarized in the table below.
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Property Value Reference(s)
IUPAC Name 2,5-Diaminobenzonitrile [3]
CAS Number 14346-13-5 [3]
Molecular Formula C7H7N3 [3]
Molecular Weight 133.15 g/mol [3]

Light brown to khaki
Appearance ] [1]
solid/powder

Melting Point 90-92 °C [1]
Boiling Point 371 °C [1]
Density 1.24 g/cm3 [1]
pKa (predicted) 4.05+0.10 [1]
Solubility Sparingly soluble in water [2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and
characterization of 2,5-diaminobenzonitrile. While specific experimental spectra for this
compound are not readily available in the public domain, typical spectral features can be
predicted based on its structure and data from analogous compounds.

'H NMR Spectroscopy

In a typical *H NMR spectrum, the aromatic protons of 2,5-diaminobenzonitrile would appear
in the aromatic region (typically 6 6.0-7.5 ppm). The protons of the two amino groups would
likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and
concentration. The integration of the aromatic and amine proton signals would correspond to
the number of protons in each environment.

3C NMR Spectroscopy
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The 3C NMR spectrum would show distinct signals for each of the seven carbon atoms in the
molecule, as they are in different chemical environments. The carbon atom of the nitrile group
would appear in the characteristic downfield region for nitriles (around & 115-125 ppm). The
aromatic carbons would resonate in the range of & 100-150 ppm, with the carbons attached to
the electron-donating amino groups appearing at higher field (lower d values) and the carbon
attached to the electron-withdrawing nitrile group at a lower field (higher & value).

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-diaminobenzonitrile would exhibit characteristic absorption bands
corresponding to its functional groups. Key expected vibrations include:

N-H stretching: Two or more bands in the region of 3300-3500 cm~* corresponding to the
symmetric and asymmetric stretching of the primary amine groups.

e C=N stretching: A sharp, medium-intensity band around 2220-2260 cm~1 for the nitrile group.
e C=C stretching: Aromatic ring stretching vibrations in the region of 1450-1600 cm™1,
¢ N-H bending: A band around 1590-1650 cm~1,

e C-N stretching: Bands in the region of 1250-1360 cm™1.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M*) for 2,5-
diaminobenzonitrile would be observed at an m/z of 133. The fragmentation pattern would
likely involve the loss of small neutral molecules such as HCN (m/z 27) or NHs (m/z 17),
leading to characteristic fragment ions.

Experimental Protocols
Synthesis of 2,5-Diaminobenzonitrile

Two primary methods for the synthesis of 2,5-diaminobenzonitrile have been reported.
Method 1: Reduction of 5-Nitroanthranilonitrile[2]

This method involves the reduction of a nitro group to an amino group using stannous chloride.
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o Materials:

o 5-Nitroanthranilonitrile

o Stannous chloride dihydrate (SnClz2:2H20)

o Concentrated hydrochloric acid (HCI)

o 50% Sodium hydroxide (NaOH) solution

o Methylene chloride (CH2Cl2)

o Benzene

o Skellysolve B (a petroleum ether fraction)
e Procedure:

o Dissolve 80 g (0.356 mole) of stannous chloride dihydrate in 200 mL of concentrated
hydrochloric acid.

o To this solution, add 16.314 g (0.1 mole) of 5-nitroanthranilonitrile in portions over
approximately 5 minutes, maintaining the internal temperature around 50 °C with water
cooling.

o Continue stirring for 4 hours and then let the mixture stand overnight.

o Cool the reaction mixture to 5 °C in an ice bath.

o Slowly add a cold 50% solution of sodium hydroxide until the mixture is strongly basic.
o Extract the mixture with methylene chloride.

o Wash the combined methylene chloride extracts with water.

o Remove the solvent by distillation to obtain the crude product.

o Recrystallize the crude product from a mixture of benzene and Skellysolve B to yield
purified 2,5-diaminobenzonitrile.
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» Expected Yield: Approximately 86.5%

Method 2: Catalytic Hydrogenation of 2-Cyano-4-nitroaniline

This industrial-scale synthesis utilizes catalytic hydrogenation.

o Materials:

o 2-Cyano-4-nitroaniline

o Ethanol

o 3% Pt/C catalyst

o Ammonia (chemically pure)

o Nitrogen gas

o Hydrogen gas

e Procedure:

o In a 20-liter autoclave, combine 3 kg of 2-cyano-4-nitroaniline, 15 liters of ethanol, 80 g of
3% Pt/C catalyst, and 300 ml of ammonia.

o Replace the air in the autoclave with nitrogen, then introduce hydrogen.

o Raise the temperature to 50 °C and maintain the pressure at 1.6 MPa until hydrogen
absorption ceases.

o After the reaction is complete, filter the reaction mixture and collect the filtrate.

o Allow the filtrate to crystallize at -10 °C for 18 hours.

o Separate the solid product from the liquid under a nitrogen atmosphere.

o Dry the solid in a vacuum drying oven, followed by vacuum distillation at 130-136 °C to
obtain pure 2,5-diaminobenzonitrile.
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o Expected Purity and Yield: 299.5% purity with a yield of 98.0%.

Method 2: Catalytic Hydrogenation

2-Cyano-4-nitroaniline Catalytic Hydrogenation (Pt/C, H2, Filtration Cn on at -10°C Vacuum Distillation 2,5-Diaminobenzonitrile
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Caption: Synthesis workflows for 2,5-diaminobenzonitrile.

Reactivity and Stability

The chemical reactivity of 2,5-diaminobenzonitrile is dictated by its three functional groups:
the two amino groups and the nitrile group.

e Amino Groups: The amino groups are nucleophilic and can undergo reactions typical of
primary aromatic amines, such as diazotization, acylation, and alkylation. They also make
the aromatic ring more susceptible to electrophilic substitution.

 Nitrile Group: The nitrile group is an electron-withdrawing group and can be hydrolyzed to a
carboxylic acid or reduced to a primary amine.

o Stability: 2,5-Diaminobenzonitrile is stable under standard laboratory conditions. However,
it should be stored in a cool, dry place, away from strong oxidizing agents to prevent
degradation. For long-term storage, it is recommended to keep it under an inert atmosphere
(nitrogen or argon) at 2—8 °C.[1]

Biological Activity and Applications
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While specific biological activities of 2,5-diaminobenzonitrile are not extensively documented,
its derivatives have shown promise in drug discovery and materials science.

e Anticancer Research: Derivatives of the related compound, 2,5-diaminobenzamide, have
been synthesized and evaluated for their anti-proliferative activity against human cancer cell

lines. One of the most active compounds demonstrated an ICso of 1.0 uM and was found to
induce apoptosis.

e Fluorescent Probes: Diaminobenzonitrile derivatives are utilized in the creation of fluorescent
materials. Their donor-acceptor electronic structure makes them suitable for developing
fluorophores for applications such as cellular imaging and ion sensing.
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Caption: Logical relationships of 2,5-diaminobenzonitrile.

Conclusion

2,5-Diaminobenzonitrile is a valuable chemical intermediate with significant potential in
various scientific fields. Its unique structural features provide a versatile platform for the
synthesis of a wide range of derivatives with interesting chemical and biological properties. This
guide has summarized the key physical and chemical characteristics, provided detailed
synthetic protocols, and highlighted potential areas of application for this compound, offering a
solid foundation for researchers and professionals working with 2,5-diaminobenzonitrile.
Further research into its biological activities and the development of novel applications is
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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